3-Allyl-4-methoxy-1H-indole
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Overview
Description
3-Allyl-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features an allyl group at the third position and a methoxy group at the fourth position of the indole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include a phenylhydrazine derivative with an allyl group and a methoxy-substituted aldehyde or ketone.
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Allyl-4-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The indole ring can be reduced to form indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 3-Allyl-4-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
3-Allyl-1H-indole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-Methoxy-1H-indole: Lacks the allyl group, which may influence its interaction with molecular targets.
3-Allyl-5-methoxy-1H-indole: Similar structure but with the methoxy group at a different position, potentially altering its properties.
Uniqueness: 3-Allyl-4-methoxy-1H-indole is unique due to the presence of both the allyl and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
3-Allyl-4-methoxy-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique structure that includes an allyl group and a methoxy substituent. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is C10H11N with a molecular weight of 159.20 g/mol. The presence of an allyl group at position 3 and a methoxy group at position 4 on the indole ring enhances its reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C10H11N |
Molecular Weight | 159.20 g/mol |
XLogP3 | 3.1 |
Hydrogen Bond Acceptor Count | 1 |
Hydrogen Bond Donor Count | 1 |
Exact Mass | 159.089 |
Biological Activities
Research indicates that indole derivatives, including this compound, possess diverse biological activities such as:
- Antimicrobial Activity : Indoles have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated that compounds similar to this compound exhibit minimum inhibitory concentrations (MICs) in the low microgram range against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Antioxidant Properties : Indole derivatives are known for their ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial for potential therapeutic applications in oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest that indole compounds can modulate inflammatory responses, providing a basis for their use in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy :
In a study evaluating the antimicrobial activity of various indole derivatives, including this compound, it was found that these compounds inhibited the growth of S. aureus with an MIC as low as 1 μg/mL against resistant strains . This highlights the potential of this compound in addressing antibiotic resistance. -
Synthesis and Evaluation :
A recent synthesis of indole derivatives demonstrated that modifications at the allylic position significantly influenced biological activity. The synthesized compounds were evaluated for their antimicrobial properties, showing promising results against both Gram-positive and Gram-negative bacteria .
Future Research Directions
Further studies are necessary to fully elucidate the specific interactions of this compound with biological systems. Potential areas of exploration include:
- Mechanistic Studies : Understanding the molecular mechanisms through which this compound exerts its biological effects could lead to enhanced therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity will provide insights into optimizing this compound for pharmaceutical use.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-methoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-3-5-9-8-13-10-6-4-7-11(14-2)12(9)10/h3-4,6-8,13H,1,5H2,2H3 |
InChI Key |
BAELVXPEIANDSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC=C |
Origin of Product |
United States |
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